molecular formula C21H25N3O4S B2608971 6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-85-5

6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2608971
CAS RN: 864927-85-5
M. Wt: 415.51
InChI Key: JFJVWTDPYQLCDF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an acetyl group, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests that this compound may have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Development of Antimycobacterial Agents

  • Antimycobacterial Properties : A study by Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, evaluating them for antimycobacterial activity against Mycobacterium tuberculosis. The most potent compound exhibited significant activity, surpassing that of standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
  • Pantothenate Synthetase Inhibition : Another study by Samala et al. (2014) focused on designing tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. The most active compound showed promising inhibition with low cytotoxicity (Samala et al., 2014).

Antibacterial Activity

  • Antibacterial Effectiveness : Research conducted by Doshi et al. (2015) synthesized analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and tested them against various bacterial strains. The compounds displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).

Antimicrobial Activity of Derivatives

  • Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman et al. (2002) explored the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines, showcasing their potential in combating microbial infections (Abdel-rahman et al., 2002).

Synthesis and Characterization

  • Synthesis Techniques : A paper by Bakhite et al. (2004) details the synthesis process of certain thieno[2,3-b]pyridine derivatives and their evaluation for antimicrobial activities, highlighting the synthetic pathways crucial for developing these compounds (Bakhite et al., 2004).

Other Applications

  • Anti-inflammatory Prospects : Research by Chiriapkin et al. (2021) proposed a modified synthesis method for tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one, predicting their anti-inflammatory activity through in silico methods (Chiriapkin et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to determine its efficacy and safety .

properties

IUPAC Name

6-acetyl-2-[(3-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-4-10-28-15-7-5-6-14(11-15)20(27)23-21-18(19(22)26)16-8-9-24(13(2)25)12-17(16)29-21/h5-7,11H,3-4,8-10,12H2,1-2H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVWTDPYQLCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-[(3-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

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